molecular formula C15H19N5O6 B11342792 4-amino-N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11342792
M. Wt: 365.34 g/mol
InChI Key: TVKNNKMPWPBTJE-UHFFFAOYSA-N
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Description

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a combination of oxadiazole and benzamide structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1,2,4-oxadiazole derivatives
  • 4-Nitro-1,2,5-oxadiazole derivatives
  • 3,4,5-Trimethoxybenzoic acid derivatives

Uniqueness

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its combination of oxadiazole and benzamide structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H19N5O6

Molecular Weight

365.34 g/mol

IUPAC Name

4-amino-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C15H19N5O6/c1-23-9-6-8(7-10(24-2)12(9)25-3)14(21)17-4-5-18-15(22)11-13(16)20-26-19-11/h6-7H,4-5H2,1-3H3,(H2,16,20)(H,17,21)(H,18,22)

InChI Key

TVKNNKMPWPBTJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC(=O)C2=NON=C2N

Origin of Product

United States

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